molecular formula C11H10O3 B12330860 Methyl 3-ethynyl-4-methoxybenzoate CAS No. 1197357-92-8

Methyl 3-ethynyl-4-methoxybenzoate

Cat. No.: B12330860
CAS No.: 1197357-92-8
M. Wt: 190.19 g/mol
InChI Key: GAGKPNGQRGLZHT-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-4-methoxybenzoate is an organic compound with the molecular formula C11H10O3. It is a derivative of benzoic acid, featuring an ethynyl group at the 3-position and a methoxy group at the 4-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethynyl-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethynyl-4-methoxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically requires refluxing the reactants in methanol with a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In industrial settings, the synthesis of methyl benzoates, including this compound, often employs solid acid catalysts like zirconium or titanium-based catalysts. These catalysts offer the advantage of being reusable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Methyl 3-ethynyl-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-ethynyl-4-methoxybenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethynyl-4-methoxybenzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. This structural feature makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1197357-92-8

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 3-ethynyl-4-methoxybenzoate

InChI

InChI=1S/C11H10O3/c1-4-8-7-9(11(12)14-3)5-6-10(8)13-2/h1,5-7H,2-3H3

InChI Key

GAGKPNGQRGLZHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C#C

Origin of Product

United States

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